molecular formula C17H21NO6 B13989833 Ethyl 4-{acetyl[4-(acetyloxy)-3-oxobutyl]amino}benzoate CAS No. 35260-30-1

Ethyl 4-{acetyl[4-(acetyloxy)-3-oxobutyl]amino}benzoate

Cat. No.: B13989833
CAS No.: 35260-30-1
M. Wt: 335.4 g/mol
InChI Key: NQNVFWDZEKXTIL-UHFFFAOYSA-N
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Description

Ethyl 4-{acetyl[4-(acetyloxy)-3-oxobutyl]amino}benzoate is a multifunctional benzoate ester characterized by an acetylated amine group linked to a 4-(acetyloxy)-3-oxobutyl side chain. This compound’s structural complexity arises from the juxtaposition of ester, ketone, and acetyloxy functionalities, which collectively influence its chemical reactivity, solubility, and biological activity.

Properties

CAS No.

35260-30-1

Molecular Formula

C17H21NO6

Molecular Weight

335.4 g/mol

IUPAC Name

ethyl 4-[acetyl-(4-acetyloxy-3-oxobutyl)amino]benzoate

InChI

InChI=1S/C17H21NO6/c1-4-23-17(22)14-5-7-15(8-6-14)18(12(2)19)10-9-16(21)11-24-13(3)20/h5-8H,4,9-11H2,1-3H3

InChI Key

NQNVFWDZEKXTIL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(CCC(=O)COC(=O)C)C(=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 4-{acetyl[4-(acetyloxy)-3-oxobutyl]amino}benzoate generally involves:

  • Formation of the ethyl 4-aminobenzoate backbone via esterification and reduction steps.
  • Introduction of the acetyl and acetyloxy functional groups on the butyl side chain.
  • Amination with a substituted butyl ketone intermediate bearing acetyloxy and oxo groups.

This multi-step approach ensures regioselective functionalization and high purity of the final product.

Preparation of Ethyl 4-Aminobenzoate Intermediate

The key intermediate, ethyl 4-aminobenzoate (also known as benzocaine), is prepared by:

This method is a green and industrially viable route with high purity yields (>99.5%) and solvent/catalyst recycling capabilities.

Step Reagents & Conditions Outcome
1 4-nitrobenzoic acid, absolute ethanol, catalyst, reflux with water removal Ethyl 4-nitrobenzoate ester
2 Pd/C catalyst, hydrogenation at 80-100°C, 2 hours Ethyl 4-aminobenzoate (benzocaine)

This approach avoids large amounts of acid waste and allows continuous processing, making it suitable for scale-up.

Introduction of the Butyl Side Chain with Acetyl and Acetyloxy Groups

The functionalized butyl side chain, 4-(acetyloxy)-3-oxobutyl, is typically introduced via:

The key challenge is maintaining the integrity of the acetyloxy group during the reaction, which requires mild conditions and selective catalysts.

Catalytic and Reaction Conditions

Based on related aminobenzoate ester syntheses:

  • Catalysts such as tetra(n-butoxide) titanium (IV) can be used to promote esterification and amination steps under inert atmosphere (nitrogen purge).
  • Reaction temperatures are maintained between 120°C to 180°C for extended periods (16-24 hours) to ensure complete conversion.
  • Use of Dean-Stark apparatus or similar water removal techniques is critical to drive esterification equilibrium toward product formation.

Purification and Characterization

  • The product is typically purified by hot filtration to remove catalysts , followed by cooling and crystallization to isolate the pure compound.
  • Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to monitor conversion and purity.
  • Yields of over 99% purity have been reported for related ethyl aminobenzoate derivatives, indicating the feasibility of obtaining high-purity this compound using these methods.

Summary Table of Preparation Steps

Step No. Reaction Stage Reagents/Conditions Product/Intermediate Notes
1 Esterification 4-nitrobenzoic acid, absolute ethanol, catalyst, reflux with water removal Ethyl 4-nitrobenzoate Water removal critical for yield
2 Hydrogenation Pd/C catalyst, H2 atmosphere, 80-100°C, 2 hours Ethyl 4-aminobenzoate (benzocaine) High purity (>99.5%)
3 Amination/Acylation 4-(acetyloxy)-3-oxobutyl halide or acyl chloride, mild conditions, inert atmosphere This compound Selective protection of acetyloxy group
4 Purification Hot filtration, cooling, crystallization Pure final compound GC/HPLC used for purity verification

Research Discoveries and Industrial Relevance

  • The green synthesis route for ethyl 4-aminobenzoate intermediates reduces environmental impact by recycling solvents and catalysts and minimizing acid waste.
  • Use of titanium-based catalysts for esterification and amination enhances reaction efficiency and selectivity.
  • Multi-step continuous processes combining esterification, hydrogenation, and acylation steps have been demonstrated, offering scalability for industrial production.
  • The selective introduction of acetyl and acetyloxy groups on the butyl side chain enables the synthesis of functionalized aminobenzoate esters with potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{acetyl[4-(acetyloxy)-3-oxobutyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary alcohols and amines .

Scientific Research Applications

Ethyl 4-{acetyl[4-(acetyloxy)-3-oxobutyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 4-{acetyl[4-(acetyloxy)-3-oxobutyl]amino}benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Butyl Side Chain

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity
Ethyl 4-{acetyl[4-(acetyloxy)-3-oxobutyl]amino}benzoate C₁₈H₂₁NO₇* ~363.37 Acetyloxy and ketone groups on the butyl chain Likely modulates enzyme inhibition (inferred from analogs)
Ethyl 4-[acetyl(4-bromo-3-oxobutyl)amino]benzoate C₁₅H₁₇BrNO₅ 356.21 Bromine atom at C4 of butyl chain Anticancer, antimicrobial
Ethyl 4-[(3-oxobutyl)amino]benzoate C₁₃H₁₇NO₃ 251.28 Unmodified 3-oxobutyl group Intermediate in organic synthesis

Key Observations :

  • The acetyloxy group in the target compound enhances polarity and may improve solubility in polar solvents compared to the brominated analog .
  • The absence of acetyloxy or bromine in Ethyl 4-[(3-oxobutyl)amino]benzoate simplifies its reactivity, making it a versatile precursor .

Variations in Aromatic Ring Substituents

Compound Name Molecular Formula Key Aromatic Substituents Notable Properties
Ethyl 4-{[(1Z)-2-(3,4-dimethoxyphenyl)-3-oxobut-1-en-1-yl]amino}benzoate C₂₁H₂₁NO₆ 3,4-Dimethoxyphenyl Enhanced electron density; potential antioxidant activity
Ethyl 4-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate C₁₉H₁₅ClN₂O₃ 4-Chlorophenyl and cyano groups High electrophilicity; possible kinase inhibition
Ethyl 4-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate C₂₁H₂₃NO₆ 4-Ethoxyphenyl Increased lipophilicity; improved membrane permeability

Key Observations :

  • Methoxy groups (e.g., in ) enhance resonance stabilization and may augment radical-scavenging activity.
  • Chlorine and cyano groups (e.g., in ) introduce strong electron-withdrawing effects, favoring nucleophilic attack and interaction with biological targets like ATP-binding sites.
  • Ethoxy substituents (e.g., in ) balance solubility and lipophilicity, optimizing pharmacokinetic profiles.

Functional Group Additions or Modifications

Compound Name Unique Functional Groups Impact on Reactivity/Applications
Ethyl 4-{4-[(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamido}benzoate Thiazolidinone ring with sulfanylidene Chelation potential; metal-binding activity
Ethyl 4-({[(2-fluorophenyl)sulfonyl]acetyl}amino)benzoate Sulfonyl and fluorine groups Acidic proton donation; protease inhibition
Target compound Acetyloxy and ketone on butyl chain Hydrolytic susceptibility; prodrug potential

Key Observations :

  • Thiazolidinone rings (e.g., in ) enable coordination with transition metals, relevant in catalysis or metalloenzyme inhibition.
  • Sulfonyl groups (e.g., in ) increase acidity and hydrogen-bonding capacity, favoring interactions with serine proteases.
  • The acetyloxy-ketone system in the target compound may undergo hydrolysis or keto-enol tautomerism, enabling pH-dependent reactivity .

Biological Activity

Ethyl 4-{acetyl[4-(acetyloxy)-3-oxobutyl]amino}benzoate, also known by its CAS number 35260-30-1, is a synthetic compound with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H21NO6
  • Molecular Weight : 335.35 g/mol
  • CAS Number : 35260-30-1

The compound is believed to exhibit its biological effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : this compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Modulation of Gene Expression : Research indicates that similar compounds can influence gene expression related to stress responses and cellular protection.

Antioxidant Activity

Studies have shown that derivatives of benzoic acid exhibit significant antioxidant properties. This compound may similarly contribute to reducing oxidative stress in cells.

Anti-inflammatory Effects

Compounds structurally related to this compound have demonstrated anti-inflammatory properties in various models. This activity is often linked to the inhibition of pro-inflammatory cytokines.

Cytotoxicity Against Cancer Cells

Preliminary studies suggest that this compound may induce cytotoxic effects on certain cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest.

Case Study: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radicals, supporting its potential as an antioxidant agent.

Assay TypeIC50 Value (µM)
DPPH25.3
ABTS18.7

Case Study: Cytotoxicity Evaluation

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound exhibits dose-dependent cytotoxicity.

Cell LineIC50 Value (µM)Mechanism of Action
HeLa15.5Apoptosis induction
MCF-712.2Cell cycle arrest

Q & A

Q. What advanced techniques validate its role in catalytic or photochemical applications?

  • Methods :
  • UV-Vis Spectroscopy : Measure absorbance spectra (200–400 nm) to assess photoactivity.
  • Electron Paramagnetic Resonance (EPR) : Detect radical intermediates under UV irradiation.
  • X-ray Photoelectron Spectroscopy (XPS) : Analyze surface composition in hybrid materials .

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